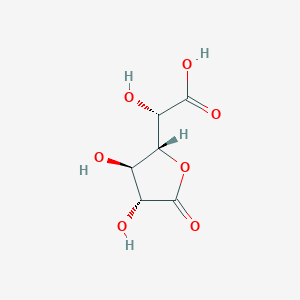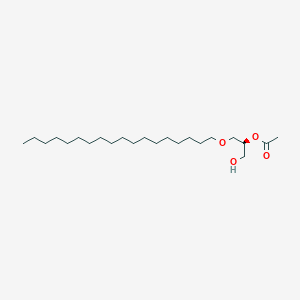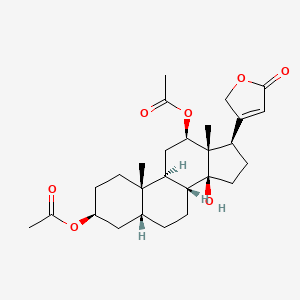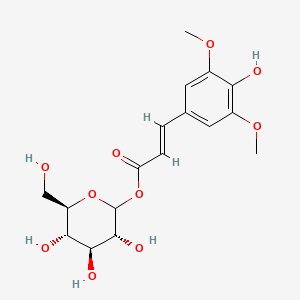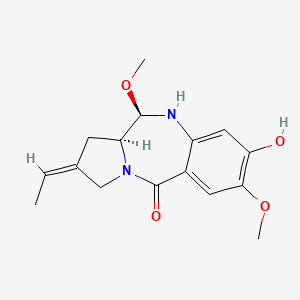
Tomaymycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tomaymycin is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine which is substituted at positions 2,5,7,8 and 11R by ethylidene, oxo, methoxy, hydroxy and methoxy groups, respectively. It is a natural product of Streptomyces achromogenes that binds covalently with guanine in the minor groove of DNA. It is an antitumoral compound which is active in ovarian, plasmacytoma, and leukemia cancer cell lines at nanomolar concentrations. It has a role as an antibacterial agent, an antineoplastic agent, an alkylating agent and a bacterial metabolite. It is a pyrrolobenzodiazepine, a member of phenols, an aromatic ether and an olefinic compound.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Binding Modes
Tomaymycin, a pyrrolo[1,4]benzodiazepine antitumor antibiotic, shows significant interaction with DNA. It binds covalently through the N-2 of guanine and lies within the minor groove of DNA. Distinct species of tomaymycin bound to DNA have been identified, with variations in their binding modes and orientations in the minor groove. These findings are crucial in understanding the interaction mechanisms of tomaymycin with DNA, which is significant for its antitumor properties (Barkley et al., 1986); (Boyd et al., 1990).
Structural and Chemical Properties
The structural and chemical properties of tomaymycin have been extensively studied. Its crystalline form and molecular formula have been identified, contributing to a deeper understanding of its chemical nature and potential applications in antitumor therapy (Arima et al., 1972).
Biosynthetic Pathway
The biosynthetic gene cluster for tomaymycin has been identified and sequenced, revealing a novel biosynthetic pathway for the anthranilate moiety of pyrrolobenzodiazepines (PBDs). This discovery is significant for understanding the natural production of tomaymycin and for potential synthetic applications (Li et al., 2009).
Fluorescence and Molecular Modeling Studies
Tomaymycin's interaction with DNA has been further explored through fluorescence and molecular modeling studies. These studies provide insights into the shielding of tomaymycin's aromatic ring from solvent when bound to DNA and the displacement of water molecules from the DNA minor groove upon binding (Barkley et al., 1991).
Mode of Action
Studies on tomaymycin's mode of action indicate its role in inhibiting nucleic acid biosynthesis. Its interaction with DNA forms a complex that prevents DNA from serving as a template in biosynthesis, which is crucial for understanding its antitumor and antibacterial effects (Nishioka et al., 1972).
DNA Sequence Specificity
Research has also focused on the DNA sequence specificity of tomaymycin. It exhibits selectivity for specific DNA sequences, important for understanding its interaction mechanisms and potential therapeutic applications (Hertzberg et al., 1986).
Eigenschaften
Molekularformel |
C16H20N2O4 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
(6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4-/t12-,15+/m0/s1 |
InChI-Schlüssel |
UQVNRKBFAXNOGA-OHLDGCSVSA-N |
Isomerische SMILES |
C/C=C\1/C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
Kanonische SMILES |
CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
Synonyme |
tomaymycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
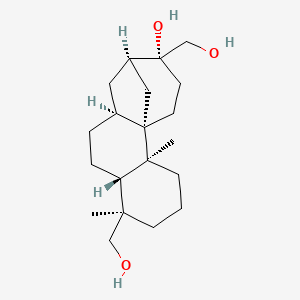
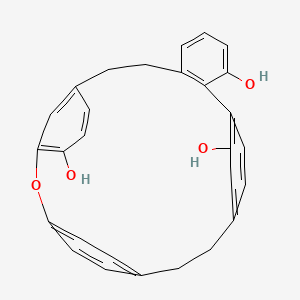


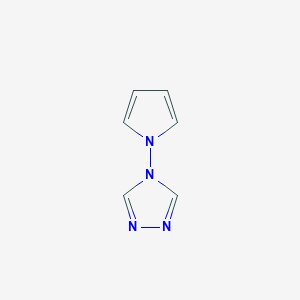
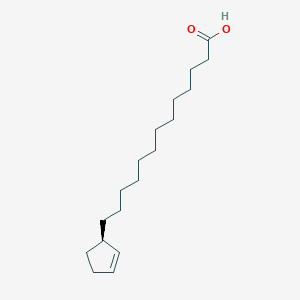
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253859.png)
